Direct Km Comparison: p60c-src Substrate II Exhibits a 2.4-Fold Lower Km than Ac-Glu-Asp-Ala-Ile-Tyr-NH2, Indicating Superior Binding Affinity
In a direct comparative study published in the Journal of Medicinal Chemistry, p60c-src substrate II (Ac-Ile-Tyr-Gly-Glu-Phe-NH2) was evaluated alongside another rationally designed pentapeptide, Ac-Glu-Asp-Ala-Ile-Tyr-NH2 [1]. The target compound demonstrated a Km of 368 µM, which is 2.4-fold lower than the 880 µM Km of the comparator peptide [1]. This significant difference in Michaelis constant indicates a substantially higher binding affinity for the pp60c-src kinase active site, enabling more efficient phosphorylation at lower substrate concentrations [1].
| Evidence Dimension | Binding Affinity (Michaelis-Menten Constant, Km) |
|---|---|
| Target Compound Data | 368 µM |
| Comparator Or Baseline | Ac-Glu-Asp-Ala-Ile-Tyr-NH2: 880 µM |
| Quantified Difference | 2.4-fold lower Km (indicating 2.4-fold higher apparent affinity) |
| Conditions | Phosphorylation assay for pp60c-src utilizing the methodology of Budde et al. (Anal. Biochem. 1992, 200, 347-351) after modifications to simulate mammalian intracellular conditions. |
Why This Matters
A lower Km directly translates to greater sensitivity in biochemical assays, allowing for the detection of Src activity or its inhibition at lower, more physiologically relevant substrate concentrations, which is crucial for high-throughput screening and dose-response studies.
- [1] Nair SA, Kim MH, Warren SD, Choi S, Hangauer DG, Songyang Z, Cantley LC. Identification of efficient pentapeptide substrates for the tyrosine kinase pp60c-src. J Med Chem. 1995 Oct 13;38(21):4276-83. doi: 10.1021/jm00021a017. PMID: 7473555. View Source
